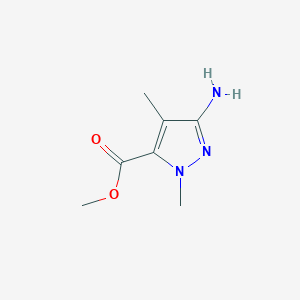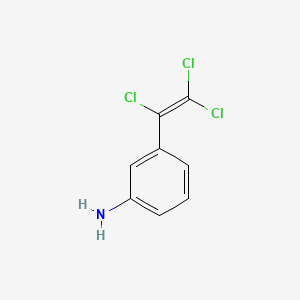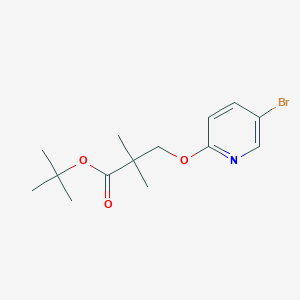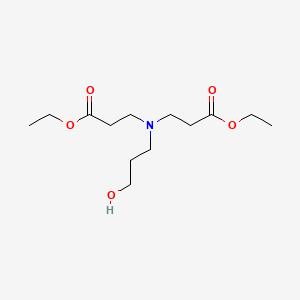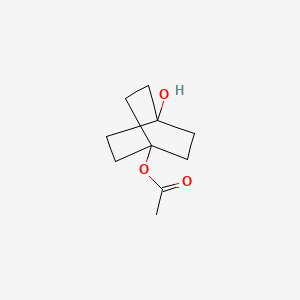![molecular formula C13H8N2O2 B13938530 3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)
3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one is a heterocyclic compound that features a pyridine ring fused to a pyrano ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with pyridine derivatives under acidic conditions . The reaction conditions often require the use of catalysts such as acetic acid and heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyrano derivatives.
科学的研究の応用
3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound has potential as a bioactive molecule in drug discovery and development.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.
類似化合物との比較
Similar Compounds
Pyrrolo[3,2-c]pyridin-4-one: This compound shares a similar pyridine-pyrano fused ring structure and has been studied for its anticancer properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature fused heterocyclic rings and have diverse biological activities.
Uniqueness
3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one is unique due to its specific ring fusion and the presence of both pyridine and pyrano moieties
特性
分子式 |
C13H8N2O2 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
3-pyridin-4-ylpyrano[4,3-c]pyridin-1-one |
InChI |
InChI=1S/C13H8N2O2/c16-13-11-3-6-15-8-10(11)7-12(17-13)9-1-4-14-5-2-9/h1-8H |
InChIキー |
XZTPDRCSZVBMBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC3=C(C=CN=C3)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)
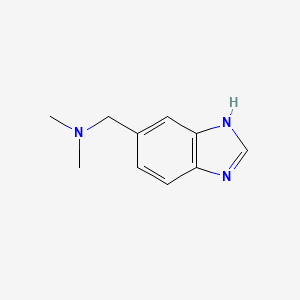


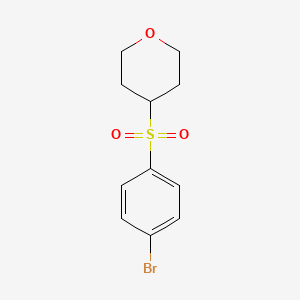

![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
